molecular formula C24H20N2O3 B4046625 2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4046625
M. Wt: 384.4 g/mol
InChI Key: YPMHXNUSFABJHV-UHFFFAOYSA-N
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Description

2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C24H20N2O3 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.14739250 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into cyclization reactions involving cyclic oxalyl compounds has led to the synthesis of various heterocycles, including isoquinolines and benzoisoquinolines. These synthetic pathways explore the reactivity of different starting materials to yield complex structures, highlighting the versatility of these compounds in organic synthesis (Kollenz, Igel, & Ziegler, 1972).

Insect Teratogenicity

A specific derivative, benz[g]isoquinoline-5,10-dione, has been identified as a primary contributor to the insect teratogenicity observed with commercial acridine, raising questions about its environmental impact and its role in insect development (Ma, Ho, Walton, Kao, & Guerin, 1984).

Ugi Reaction Utilization

The Ugi four-component reaction (Ugi-4CR) strategy has been applied for one-pot syntheses of isoquinolin-3-ones and benzo-1,4-diazepin-2,5-diones, showcasing an efficient method for producing these compounds with structural diversity (Che, Li,Yu, Li, Xin, Zhou, Lin, & Yang, 2013)

Advanced Organic Synthesis Techniques

The three-component chemoselective reaction of isoquinolines, dialkyl acetylenedicarboxylates, and α-ketolactones demonstrates a novel synthesis pathway for spiro[1,3]oxazino[2,3-α]isoquinoline derivatives, uncovering new avenues for creating complex organic molecules (Esmaeili & Nazer, 2009).

Gel-Formation and Solvation Effects

Research into solvation effects and gel formation with imide derivatives highlights the unique properties of benzo[de]isoquinoline-1,3-dione derivatives in different solvents, contributing to the understanding of molecular interactions in mixed solvents (Singh & Baruah, 2008).

Copper(II)-Catalyzed Synthesis

Studies have shown the efficiency of copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives through naphthoquinone difunctionalization, expanding the toolkit for synthesizing complex organic molecules (Liu & Sun, 2012).

Chemosensor Development

New chemosensor systems based on the benzo[de]Isoquinoline-1,3-Dione series have been developed, showing high selectivity in the determination of anions. These findings contribute to the development of new materials for detecting specific chemical species with potential applications in environmental monitoring and chemical analysis (Tolpygin, Shepelenko, Revinskii, Dubonosov, Bren, & Minkin, 2012).

Properties

IUPAC Name

2-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c27-21(25-13-11-16-5-1-2-6-18(16)15-25)12-14-26-23(28)19-9-3-7-17-8-4-10-20(22(17)19)24(26)29/h1-10H,11-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHXNUSFABJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 3
Reactant of Route 3
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 4
Reactant of Route 4
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Reactant of Route 6
2-[3-(3,4-dihydro-2(1H)-isoquinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.